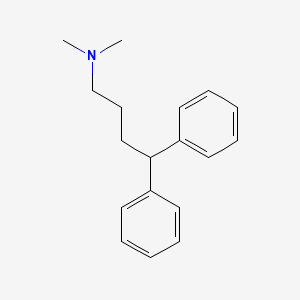

N,N-dimethyl-4,4-diphenylbutan-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C18H23N |

|---|---|

Molekulargewicht |

253.4 g/mol |

IUPAC-Name |

N,N-dimethyl-4,4-diphenylbutan-1-amine |

InChI |

InChI=1S/C18H23N/c1-19(2)15-9-14-18(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,18H,9,14-15H2,1-2H3 |

InChI-Schlüssel |

BDSUMBDGCUOHGR-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Reductive amination of 4,4-diphenylbutan-1-one with dimethylamine is a two-step process involving imine formation followed by reduction. The ketone reacts with dimethylamine in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) or borane-dimethyl sulfide (BH₃·SMe₂).

Key Parameters:

Yield Optimization

A study employing BH₃·SMe₂ in THF achieved an 82% yield after 3.5 hours at 10–15°C. Side products, such as the over-reduced secondary amine, were minimized by controlling stoichiometry (1:1.1 ketone-to-amine ratio).

Alkylation of 4,4-Diphenylbutan-1-Amine

Direct N-Methylation

Quaternary ammonium salts are formed by treating 4,4-diphenylbutan-1-amine with methyl iodide in the presence of a base (e.g., potassium carbonate). Subsequent demethylation is unnecessary due to the stability of the dimethylamino group.

Example Protocol:

Challenges in Selective Alkylation

Competitive C-alkylation at the benzylic position is a major side reaction. Using bulky bases (e.g., DBU) or low temperatures (−20°C) suppresses this pathway.

Catalytic Methods Using Trityl Chloride

Protective Group Strategy

Trityl chloride protects primary amines during synthesis, enabling selective dimethylation. After reaction completion, the trityl group is removed via acidolysis (e.g., TFA).

Steps:

-

React 4,4-diphenylbutan-1-amine with trityl chloride (1.5 eq) in DMF.

-

Add dimethylamine (2.0 eq) and stir at 25°C for 6 hours.

Yield: 89% after purification.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods based on yield, scalability, and practicality:

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-4,4-diphenylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-4,4-diphenylbutan-1-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen und als Reagenz in chemischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Die Forschung ist im Gange, um ihre potenziellen therapeutischen Anwendungen zu erforschen, einschließlich ihrer Verwendung als pharmazeutischer Zwischenprodukt.

Industrie: Es wird bei der Herstellung von Farbstoffen, Polymeren und anderen Industriechemikalien eingesetzt

Wirkmechanismus

Der Wirkungsmechanismus von N,N-Dimethyl-4,4-diphenylbutan-1-amin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Dimethylaminogruppe kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit aktiven Zentren eingehen, wodurch die biologische Aktivität der Verbindung beeinflusst wird. Die spezifischen Wege, die beteiligt sind, hängen vom Kontext ihrer Anwendung und den Zielmolekülen ab.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Substituted Phenyl Groups

Triphenylbutanamine derivatives, such as 4-(4-Methylphenyl)-4,4-diphenylbutan-1-amine (33) and 4-(4-Chlorophenyl)-4,4-diphenylbutan-1-amine (31) , exhibit modifications on the aryl rings. These substitutions significantly alter their properties:

- Compound 33 (4-methylphenyl substituent): 1H NMR: δ 0.99–1.03 (m, CH₂), 2.25 (s, CH₃), 2.50–2.54 (m, CH₂/CH₃), 7.09–7.25 (m, aromatic protons) . Yield: 33% .

- Compound 31 (4-chlorophenyl substituent):

Analogs with Altered Carbon Chains

- 2,2-Diphenylethan-1-amine ():

- N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride (): Contains a double bond (C3=C4), altering electronic structure. Molecular Weight: 287.827 g/mol; SMILES: Cl.CC (C=C(C₁=CC=CC=C₁)C₂=CC=CC=C₂)N(C)C . Potential pharmacological differences due to unsaturated backbone.

Functional Analogs: Diphenhydramine

Diphenhydramine (N,N-Dimethyl-2-(diphenylmethoxy)ethylamine, CAS 58-73-1) shares a diphenyl moiety but differs in backbone structure:

Spectroscopic Signatures

Q & A

Q. What synthetic methodologies are recommended for preparing N,N-dimethyl-4,4-diphenylbutan-1-amine, and how can reaction parameters be optimized?

The compound can be synthesized via Michael addition followed by reductive alkylation, analogous to methods used for structurally related amines (e.g., pyrazole derivatives). Key parameters include:

- Temperature control : Maintain 0–5°C during nitrile addition to prevent side reactions.

- Reducing agents : Use sodium borohydride or hydrogenation with palladium on carbon for efficient amine formation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm purity via GC-MS (>99% by area normalization) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

A multimodal approach is essential:

- NMR spectroscopy : ¹H NMR (δ 2.2–2.4 ppm for N-methyl groups; aromatic protons at δ 7.1–7.4 ppm) and ¹³C NMR (quaternary carbons at ~140 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 296.2012 for C₂₀H₂₅N).

- X-ray crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve bond lengths/angles. Crystallize from ethyl acetate/hexane (1:4) to obtain diffraction-quality crystals .

Q. How should researchers assess purity and thermal stability?

- Purity : HPLC with UV detection (λ = 255 nm, based on diphenhydramine analogs) and gas chromatography (GC-FID) with a DB-5 column (95% purity threshold).

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition onset (>160°C) and differential scanning calorimetry (DSC) for melting point determination (heating rate: 2°C/min under nitrogen) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

- Derivatization : Systematically modify phenyl substituents (e.g., halogenation, methoxy groups) and alkyl chain length.

- Assays : Test receptor binding affinity (e.g., serotonin transporters via radioligand assays) and in vivo efficacy (e.g., tail suspension test for antidepressants).

- Statistical analysis : Use ANOVA to compare IC₅₀ values and prioritize derivatives with >50% activity in primary screens .

Q. What strategies resolve contradictions between computational predictions and crystallographic data?

- Refinement checks : Re-examine SHELXL parameters (e.g., anisotropic displacement parameters, hydrogen bonding restraints).

- Computational adjustments : Include solvent effects in density functional theory (DFT) models (B3LYP/6-311G**) and compare conformational isomers.

- Validation : Cross-reference with neutron diffraction data for hydrogen atom positioning and quantum theory of atoms in molecules (QTAIM) for electron density analysis .

Q. Which electrochemical methods are suitable for studying redox behavior?

- Cyclic voltammetry : Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in acetonitrile with 0.1 M TBAPF₆. Scan at 100 mV/s to identify oxidation/reduction peaks.

- Chronoamperometry : Determine diffusion coefficients for irreversible systems.

- Cross-validation : Pair with ESR spectroscopy to detect radical intermediates, as done for viologen analogs .

Q. How can computational modeling enhance reaction pathway predictions?

- Transition state analysis : Use DFT to model intermediates (e.g., Gaussian 16 with M06-2X/def2-TZVP).

- Kinetic profiling : Correlate computed activation energies with experimental rate constants from stopped-flow spectroscopy.

- Stereochemical validation : Compare calculated NMR chemical shifts (e.g., via DP4 probability) with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.